

Unveiling the Solid-State Architecture of Pyrrole-2-Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Pyrrole-2-Carboxylic Acid

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This technical guide provides a comprehensive analysis of the crystal structure of **pyrrole-2-carboxylic acid**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its crystallographic parameters, intermolecular interactions, and the experimental protocols for its structural determination.

Crystal Structure and Quantitative Data

Single-crystal X-ray diffraction analysis reveals that **pyrrole-2-carboxylic acid** crystallizes in the monoclinic system with the space group C2/c.[1] The crystal structure is characterized by the near coplanarity of the pyrrole ring and its carboxyl substituent, with a dihedral angle of 11.7(3)° between their respective planes.[1] The unit cell contains eight molecules.[1] A summary of the key crystallographic data is presented in Table 1.

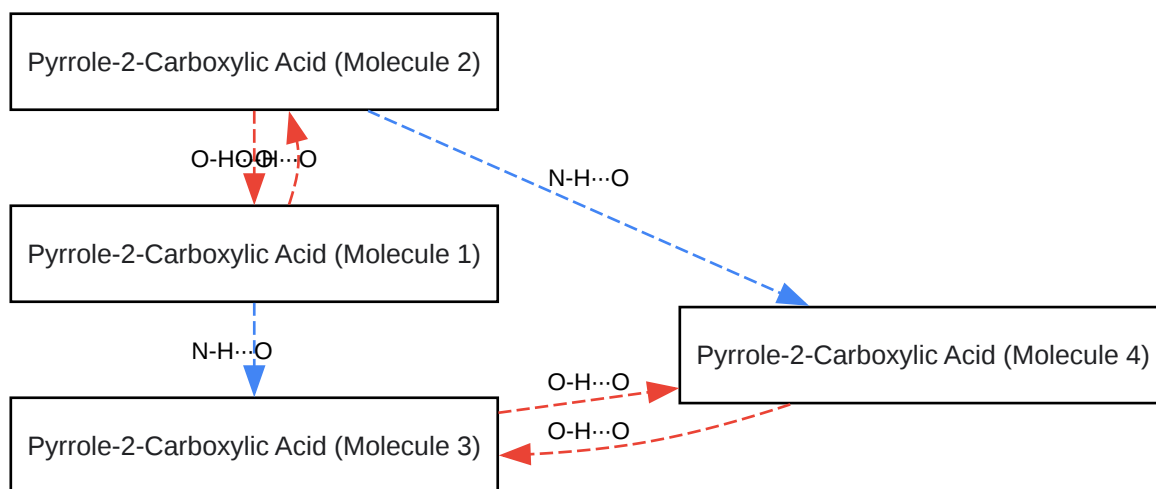
Table 1: Crystallographic Data for **Pyrrole-2-Carboxylic Acid**[1]

Parameter	Value
Chemical Formula	C ₅ H ₅ NO ₂
Formula Weight	111.10
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	14.080 (3)
b (Å)	5.0364 (10)
c (Å)	14.613 (3)
α (°)	90
β (°)	98.969 (3)
γ (°)	90
Volume (Å ³)	1023.6 (3)
Z	8
Temperature (K)	173
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor (R1)	0.063
Weighted R-factor (wR2)	0.191

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of **pyrrole-2-carboxylic acid** is dominated by a robust network of hydrogen bonds. Adjacent molecules are linked by pairs of O—H⋯O hydrogen bonds, forming centrosymmetric inversion dimers.^[1] These dimers are further connected by N—H⋯O hydrogen bonds, creating chains that extend along the a-axis.^[1] This hydrogen bonding arrangement results in the formation of R(8) and R(10) graph-set motifs.^[2]

Below is a diagram illustrating the hydrogen bonding network in the crystal lattice of **pyrrole-2-carboxylic acid**.



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Caption: Hydrogen bonding network in **pyrrole-2-carboxylic acid**.

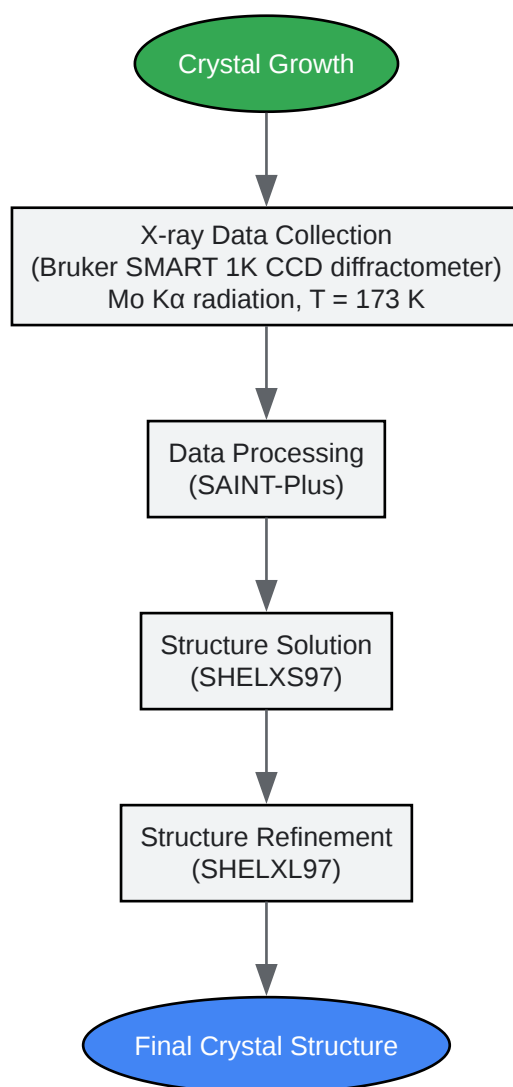
Experimental Protocols

Crystallization

Colorless, monoclinic single crystals of **pyrrole-2-carboxylic acid** suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the commercially available compound in a mixture of 80% ethanol and 20% ethyl acetate at room temperature over approximately five days.^[1]

X-ray Data Collection and Structure Refinement

The experimental workflow for the crystal structure determination is outlined in the diagram below.



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Caption: Experimental workflow for crystal structure determination.

A suitable single crystal with dimensions of $0.42 \times 0.40 \times 0.37$ mm was selected for the X-ray diffraction study.[1] Data were collected on a Bruker SMART 1K CCD area-detector diffractometer using Mo K α radiation ($\lambda = 0.71073$ Å) at a temperature of 173 K.[1] The collected data were processed using the SAINT-Plus software.[1]

The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F^2 using the SHELXL97 program.[1] All non-hydrogen atoms were refined with anisotropic displacement parameters. Hydrogen atoms were positioned

geometrically and refined using a riding model.[1] A multi-scan absorption correction was applied using SADABS.

Conclusion

This guide provides a detailed overview of the crystal structure of **pyrrole-2-carboxylic acid**, offering valuable quantitative data and insights into its supramolecular assembly. The provided experimental protocols serve as a practical reference for researchers working on the crystallization and structural analysis of related organic compounds. This information is crucial for understanding the solid-state properties of this molecule and for the rational design of new materials and pharmaceutical agents.

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